Cas no 2228619-52-9 (2,2-difluoro-1-4-(morpholin-4-yl)phenylethan-1-ol)
2,2-difluoro-1-4-(morpholin-4-yl)phenylethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2,2-difluoro-1-4-(morpholin-4-yl)phenylethan-1-ol
- EN300-1951690
- 2,2-difluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-ol
- 2228619-52-9
-
- Inchi: 1S/C12H15F2NO2/c13-12(14)11(16)9-1-3-10(4-2-9)15-5-7-17-8-6-15/h1-4,11-12,16H,5-8H2
- InChI Key: LVOPHKMIWLVILG-UHFFFAOYSA-N
- SMILES: FC(C(C1C=CC(=CC=1)N1CCOCC1)O)F
Computed Properties
- Exact Mass: 243.10708505g/mol
- Monoisotopic Mass: 243.10708505g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 32.7Ų
2,2-difluoro-1-4-(morpholin-4-yl)phenylethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1951690-0.05g |
2,2-difluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-ol |
2228619-52-9 | 0.05g |
$660.0 | 2023-09-17 | ||
| Enamine | EN300-1951690-0.1g |
2,2-difluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-ol |
2228619-52-9 | 0.1g |
$691.0 | 2023-09-17 | ||
| Enamine | EN300-1951690-0.25g |
2,2-difluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-ol |
2228619-52-9 | 0.25g |
$723.0 | 2023-09-17 | ||
| Enamine | EN300-1951690-0.5g |
2,2-difluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-ol |
2228619-52-9 | 0.5g |
$754.0 | 2023-09-17 | ||
| Enamine | EN300-1951690-1.0g |
2,2-difluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-ol |
2228619-52-9 | 1g |
$785.0 | 2023-06-01 | ||
| Enamine | EN300-1951690-2.5g |
2,2-difluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-ol |
2228619-52-9 | 2.5g |
$1539.0 | 2023-09-17 | ||
| Enamine | EN300-1951690-5.0g |
2,2-difluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-ol |
2228619-52-9 | 5g |
$2277.0 | 2023-06-01 | ||
| Enamine | EN300-1951690-10.0g |
2,2-difluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-ol |
2228619-52-9 | 10g |
$3376.0 | 2023-06-01 | ||
| Enamine | EN300-1951690-1g |
2,2-difluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-ol |
2228619-52-9 | 1g |
$785.0 | 2023-09-17 | ||
| Enamine | EN300-1951690-5g |
2,2-difluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-ol |
2228619-52-9 | 5g |
$2277.0 | 2023-09-17 |
2,2-difluoro-1-4-(morpholin-4-yl)phenylethan-1-ol Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 2,2-difluoro-1-4-(morpholin-4-yl)phenylethan-1-ol
Comprehensive Overview of 2,2-Difluoro-1-(4-(morpholin-4-yl)phenyl)ethan-1-ol (CAS No. 2228619-52-9)
2,2-Difluoro-1-(4-(morpholin-4-yl)phenyl)ethan-1-ol (CAS No. 2228619-52-9) is a fluorinated organic compound with significant potential in pharmaceutical and material science applications. This compound, characterized by its unique difluoro and morpholine functional groups, has garnered attention due to its versatile chemical properties and potential role in drug discovery. Researchers and industry professionals are increasingly interested in its synthesis, reactivity, and applications, particularly in the context of fluorinated building blocks for bioactive molecules.
The structural features of 2,2-difluoro-1-(4-(morpholin-4-yl)phenyl)ethan-1-ol make it a valuable intermediate in medicinal chemistry. The presence of the morpholine ring enhances its solubility and bioavailability, while the difluoro moiety can influence metabolic stability and binding affinity. These attributes align with current trends in drug development, where fluorinated compounds are sought after for their ability to improve pharmacokinetic profiles. Recent studies highlight the growing demand for such high-value intermediates in the synthesis of targeted therapeutics and small-molecule inhibitors.
From a synthetic perspective, CAS No. 2228619-52-9 is often explored for its reactivity in nucleophilic substitutions and cross-coupling reactions. Its phenylethan-1-ol backbone provides a robust platform for further functionalization, making it a versatile scaffold in organic synthesis. Innovations in green chemistry and catalytic methods have further amplified its relevance, as researchers seek sustainable routes to produce such compounds with minimal environmental impact.
The compound's potential extends beyond pharmaceuticals. In material science, 2,2-difluoro-1-(4-(morpholin-4-yl)phenyl)ethan-1-ol could contribute to the development of advanced polymers and liquid crystals, where fluorinated groups are known to enhance thermal stability and optical properties. This dual applicability in life sciences and material engineering underscores its interdisciplinary importance.
As the scientific community continues to explore fluorine chemistry, compounds like 2,2-difluoro-1-(4-(morpholin-4-yl)phenyl)ethan-1-ol are poised to play a pivotal role. Its CAS No. 2228619-52-9 serves as a key identifier for researchers sourcing high-purity samples or collaborating on novel applications. With the rise of AI-driven drug discovery and computational chemistry, this compound's data-rich profile is likely to feature prominently in cheminformatics databases and structure-activity relationship (SAR) studies.
In summary, 2,2-difluoro-1-(4-(morpholin-4-yl)phenyl)ethan-1-ol represents a compelling case study in modern chemical innovation. Its combination of fluorine atoms and heterocyclic motifs addresses critical challenges in drug design and material performance. For laboratories and industries focused on cutting-edge research, this compound offers a blend of synthetic accessibility and functional versatility, making it a high-potential candidate for future breakthroughs.
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